N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-11-6-2-3-7-12(11)18-14(20)13(19)17-10-15(21)8-4-1-5-9-15/h2-4,6-8,21H,1,5,9-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWHPTVFATDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure can be dissected into two primary components:
- 2-Fluorophenyl moiety : Introduced via aromatic nucleophilic substitution or pre-functionalized aniline derivatives.
- (1-Hydroxycyclohex-2-en-1-yl)methyl group : Derived from cyclohexene precursors through hydroxylation and subsequent functionalization.
Ethanediamide serves as the central linker, requiring sequential amidation of oxalic acid derivatives. Key strategic considerations include:
Synthetic Routes and Methodological Variations
Stepwise Amidation of Oxalic Acid Derivatives
This approach involves sequential amidation of oxalyl chloride with 2-fluoroaniline and (1-hydroxycyclohex-2-en-1-yl)methylamine.
Synthesis of N-(2-Fluorophenyl)oxalamic Acid Chloride
- Reaction : Oxalyl chloride (1.2 equiv) is added dropwise to 2-fluoroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
- Conditions : Stirred for 4 h at 25°C, followed by vacuum distillation to remove excess oxalyl chloride.
- Yield : 78–82% (crude), verified by $$ ^1H $$ NMR (δ 7.45–7.12 ppm, aromatic protons; δ 4.21 ppm, NH).
Coupling with (1-Hydroxycyclohex-2-en-1-yl)methylamine
- Amine preparation : (1-Hydroxycyclohex-2-en-1-yl)methylamine is synthesized via reductive amination of 1-hydroxycyclohex-2-en-1-carbaldehyde using ammonium acetate and sodium cyanoborohydride.
- Coupling : N-(2-Fluorophenyl)oxalamic acid chloride (1.0 equiv) is reacted with the amine (1.1 equiv) in DCM with triethylamine (2.5 equiv) as base.
- Workup : Aqueous extraction, followed by silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
- Yield : 65–70% after purification.
One-Pot Tandem Amidation
A more efficient protocol employs in situ generation of both amide bonds using coupling reagents.
Reaction Setup
- Reagents : Oxalic acid (1.0 equiv), 2-fluoroaniline (1.0 equiv), (1-hydroxycyclohex-2-en-1-yl)methylamine (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).
- Solvent : Anhydrous DMF, 0°C to 25°C.
- Duration : 12 h under nitrogen.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| EDCl:HOBt Ratio | 1:1 | Maximizes activation |
| Temperature | 25°C | Balances rate and side reactions |
| Solvent Polarity | DMF | Enhances solubility |
| Reaction Time | 12 h | Completes conversion |
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Amidation | High purity, easy scalability | Lengthy (2 steps) |
| One-Pot Tandem | Time-efficient, fewer intermediates | Lower yields due to competing reactions |
Characterization and Quality Control
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.38–7.05 (m, 4H, Ar-H), 5.82 (s, 1H, NH), 4.15 (d, J = 6.4 Hz, 2H, CH$$ _2 $$), 3.94 (s, 1H, OH), 2.41–1.52 (m, 8H, cyclohexene).
- $$ ^{13}C $$ NMR : δ 169.4 (C=O), 161.2 (d, J = 245 Hz, C-F), 134.1 (C-OH), 128.3–115.7 (Ar-C), 55.8 (CH$$ _2 $$).
- HRMS : [M+H]$$ ^+ $$ Calculated: 347.1521; Found: 347.1518.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
- Melting Point : 142–144°C (uncorrected).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent substitution : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
- Catalyst recycling : Immobilized EDCl on silica gel (reused 5× with <5% activity loss).
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
Ethanediamides with analogous scaffolds but varying substituents have been reported:
Key Findings :
- The hydroxycyclohexenyl moiety may confer higher aqueous solubility than the benzyl or ethyl groups in related ethanediamides, which are more lipophilic .
Hydrazine and Phenethylamine Derivatives
Compounds with overlapping substituents but distinct backbones:
Hydrazine Derivatives (e.g., N-(2-fluorophenyl)hydrazine analogs) :
NBOMe Derivatives (e.g., 25C-NBF HCl) :
Carboxamide-Based Compounds (e.g., AB-FUBINACA)
- AB-FUBINACA: Contains a fluorophenylmethylindazole carboxamide structure. The indazole core and carboxamide group differ from the ethanediamide target but share the fluorophenyl motif. Such compounds are potent cannabinoid receptor agonists, suggesting fluorophenyl groups may enhance affinity for hydrophobic binding pockets .
Biological Activity
N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a compound of interest due to its potential therapeutic applications and unique chemical structure. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 302.37 g/mol. The compound features a fluorophenyl group, a hydroxycyclohexene moiety, and an ethanediamide backbone.
| Property | Value |
|---|---|
| Molecular Formula | C17H22FN2O2 |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034290-71-4 |
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced proliferation of certain cancer cells.
- Antioxidant Properties : Studies suggest that it possesses antioxidant capabilities, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : The compound may modulate various signaling pathways, including those related to inflammation and apoptosis.
Case Studies
A series of in vitro studies have been conducted to evaluate the biological effects of this compound:
- Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
- Neuroprotective Effects : Another study investigated its neuroprotective effects on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and increased the expression of neuroprotective proteins.
- Anti-inflammatory Activity : In animal models, the compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines in induced inflammation models.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | High |
| Metabolism | Liver (CYP450 enzymes) |
| Half-life | 4 hours |
Q & A
Q. What are the key considerations for synthesizing N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide in a laboratory setting?
The synthesis typically involves multi-step reactions, including amide bond formation between fluorophenyl and cyclohexenyl-hydroxymethyl precursors. Critical steps include:
- Coupling reagents : Use of carbodiimides (e.g., EDC/HOBt) to activate carboxylic acids for amide formation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres to minimize side reactions .
- Temperature control : Reactions often proceed at 0–25°C to optimize yield and purity . Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the product.
Q. How can researchers confirm the molecular structure of this compound experimentally?
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify fluorophenyl aromatic protons (δ 7.1–7.4 ppm) and cyclohexenyl hydroxyl groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z ~325.39) .
- X-ray crystallography : For crystalline samples, SHELXL refinement provides precise bond lengths and angles .
Q. What stability assessments are critical for this compound under laboratory conditions?
Stability studies should evaluate:
- pH sensitivity : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for amides) .
- Light exposure : UV-Vis spectroscopy to detect photodegradation products .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
Methodological approaches include:
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., cyclooxygenase or kinases) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with inhibitory activity data from analogous compounds .
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structural refinement?
Discrepancies between X-ray and NMR data may arise from dynamic conformations. Solutions include:
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Advanced optimization involves:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify statistically significant factors .
- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic amidation steps .
- In-situ monitoring : Raman spectroscopy tracks intermediate formation in real time .
Q. What mechanistic insights explain the compound’s degradation under oxidative conditions?
Degradation pathways can be elucidated via:
- LC-MS/MS : Identify oxidative byproducts (e.g., hydroxylation at the cyclohexenyl group) .
- Radical trapping experiments : Add antioxidants (e.g., BHT) to suppress autoxidation, confirming radical-mediated pathways .
Q. How do steric and electronic effects influence the compound’s reactivity in derivatization reactions?
Systematic studies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
